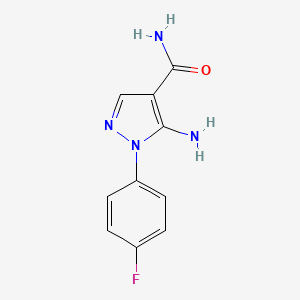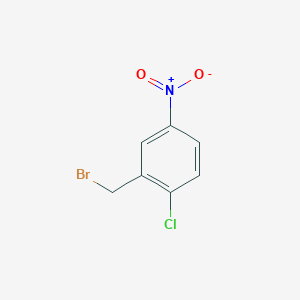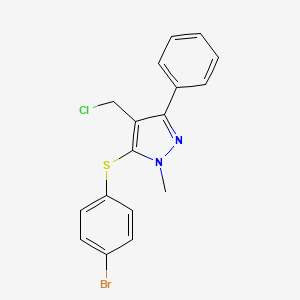
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
The compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a derivative of the pyrazole class, which is known for its diverse biological activities and potential in medicinal chemistry. Pyrazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial and antitumor activities . The presence of a fluorophenyl group in the compound suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the molecule's interaction with biological targets .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods, including the Gewald synthesis technique, Vilsmeier-Haack reaction, and heterocyclization of hydrazides with isocyanates . For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was accomplished through a novel route involving a selective Sandmeyer reaction, demonstrating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure and stability of pyrazole derivatives are often investigated using spectroscopic methods and computational studies. For example, vibrational spectra (FT-IR and FT-Raman), electronic absorption spectra, and natural bonding orbital (NBO) analysis have been used to study the equilibrium geometry, bonding features, and intramolecular charge transfer within the molecule . Additionally, crystallography and NMR spectroscopy have been employed for structure elucidation, confirming the presence of specific substituents and functional groups .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions to yield a wide range of heterocyclic compounds. These reactions include cyclization, condensation, and the formation of Schiff bases, which can lead to the synthesis of polyfunctionalized heterocyclic compounds with significant pharmacological interest . The reactivity of these compounds is influenced by the nature of the substituents and the electronic properties of the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. Computational studies, including HOMO-LUMO calculations and tautomerism studies, provide insights into the electronic properties and preferred tautomeric forms of these compounds, which can influence their reactivity and interaction with biological targets . The introduction of fluorine atoms can significantly alter these properties, potentially leading to compounds with improved biological activity and drug-like characteristics .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide and its derivatives have been extensively studied for their synthesis and characterization. A study presented the identification and synthesis of a related compound, highlighting the importance of accurate identification in research chemicals (McLaughlin et al., 2016). The synthesis of similar compounds has been achieved through various methods, providing insights into the chemical reactivity and potential applications of these compounds in pharmaceuticals and other fields (Hassan et al., 2014).
Potential in Cancer Research
Several studies have explored the potential of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivatives in cancer research. These compounds have shown effective inhibition on the proliferation of various cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Liu et al., 2016). The cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells have been particularly noted, suggesting their relevance in developing new anticancer drugs (Hassan et al., 2014).
Fluorescent Sensor Development
The development of fluorescent sensors using derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide has been a subject of research. These compounds have been studied for their selective detection capabilities, particularly for fluoride anion detection, which is significant in various analytical applications (Yang et al., 2011).
Novel Synthesis Routes and Applications
Novel synthetic routes for creating derivatives of this compound have been established, broadening the scope of its applications. These new synthesis methods have facilitated the production of versatile intermediates for the preparation of various carboxamides, which are crucial in pharmaceutical research (Bobko et al., 2012).
Antimicrobial and Antifungal Activities
Research has also delved into the antimicrobial and antifungal activities of derivatives of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide. These studies have provided insights into the potential use of these compounds in developing new antimicrobial and antifungal agents, which is crucial given the rising concerns over antibiotic resistance (Ragavan et al., 2010).
Eigenschaften
IUPAC Name |
5-amino-1-(4-fluorophenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGQTXCRLLNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369439 | |
| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
CAS RN |
51516-69-9 | |
| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)










